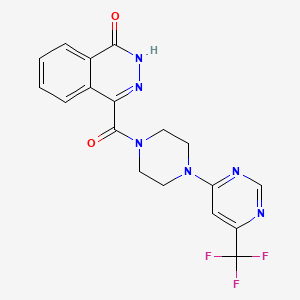
4-(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazine-1-carbonyl)phthalazin-1(2H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazine-1-carbonyl)phthalazin-1(2H)-one is a useful research compound. Its molecular formula is C18H15F3N6O2 and its molecular weight is 404.353. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mecanismo De Acción
Target of Action
The primary target of this compound, also known as Pralsetinib (BLU-667) , is the RET (c-RET) protein . RET is a receptor tyrosine kinase involved in cell growth and differentiation . It has been implicated in several types of cancers when mutated or fused .
Mode of Action
Pralsetinib acts as a highly efficient and selective inhibitor of the RET protein . It binds to the RET protein, inhibiting its activity and thereby disrupting the signaling pathways it controls . This inhibition is effective against both the wild-type RET protein and several common RET oncogenic mutations .
Biochemical Pathways
By inhibiting the RET protein, Pralsetinib affects several downstream signaling pathways involved in cell proliferation and survival . This includes pathways like the MAPK/ERK and PI3K/AKT pathways . The disruption of these pathways leads to the inhibition of tumor cell growth .
Pharmacokinetics
Its bioavailability would be influenced by factors such as its absorption rate, distribution in the body, metabolism rate, and the rate and route of excretion .
Result of Action
The inhibition of RET by Pralsetinib leads to the suppression of tumor cell growth . In vitro studies have shown that Pralsetinib can specifically inhibit RET signaling and is more effective at inhibiting the proliferation of RET-mutated cell lines compared to other multi-kinase inhibitors . In vivo, Pralsetinib effectively inhibits tumor growth driven by various RET mutations and fusions in NSCLC and thyroid cancer xenografts, without inhibiting VEGFR2 .
Action Environment
The action, efficacy, and stability of Pralsetinib can be influenced by various environmental factors. These could include the presence of other drugs, the patient’s health status, genetic factors, and specific characteristics of the tumor environment .
Análisis Bioquímico
Biochemical Properties
4-(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazine-1-carbonyl)phthalazin-1(2H)-one plays a crucial role in biochemical reactions by specifically inhibiting RET signaling . It interacts with the RET protein, including the WT RET (c-RET) and various RET (c-RET) oncogenic mutations . The nature of these interactions involves the inhibition of the RET protein, thereby preventing the proliferation of cells with RET mutations .
Cellular Effects
The compound exerts significant effects on various types of cells and cellular processes. It influences cell function by specifically inhibiting RET signaling . This inhibition impacts cell signaling pathways, gene expression, and cellular metabolism, thereby effectively inhibiting the proliferation of cells with RET mutations .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with the RET protein . It exerts its effects at the molecular level by inhibiting the RET protein, which leads to changes in gene expression and prevents the proliferation of cells with RET mutations .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. It has shown good tolerance in in vivo experiments
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. It has been shown to effectively inhibit various RET mutations and fusion-driven NSCLC and thyroid cancer xenografts in vivo, without inhibiting VEGFR2
Propiedades
IUPAC Name |
4-[4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazine-1-carbonyl]-2H-phthalazin-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15F3N6O2/c19-18(20,21)13-9-14(23-10-22-13)26-5-7-27(8-6-26)17(29)15-11-3-1-2-4-12(11)16(28)25-24-15/h1-4,9-10H,5-8H2,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDVMKZBZSGGHDO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=NC(=C2)C(F)(F)F)C(=O)C3=NNC(=O)C4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15F3N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
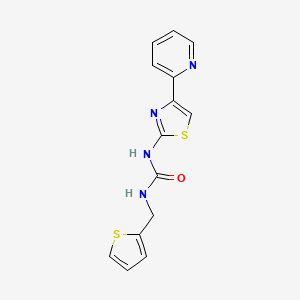
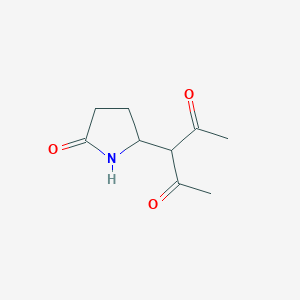
![2-[(1,4-Dioxan-2-yl)methyl]-3,3,3-trifluoropropanoic acid](/img/structure/B2445948.png)
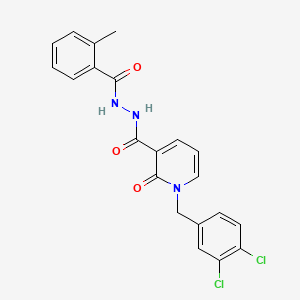


![rac-(2R,4S)-1-[(tert-butoxy)carbonyl]-4-tert-butylpiperidine-2-carboxylic acid, cis](/img/structure/B2445955.png)

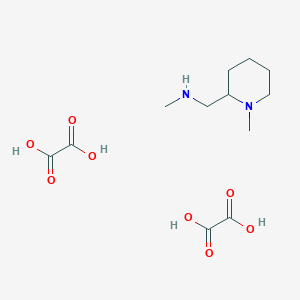

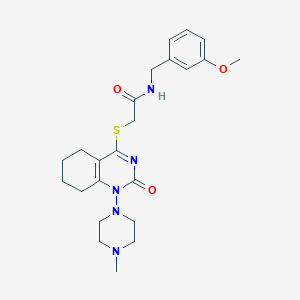
![N-(4-ethoxyphenyl)-2-methyl-3-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8-amine](/img/structure/B2445965.png)
![3-CHLORO-N-{[4-METHYL-6-(PYRROLIDIN-1-YL)PYRIMIDIN-2-YL]METHYL}BENZAMIDE](/img/structure/B2445967.png)
![N-{2-tert-butyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}-N'-[(2,6-difluorophenyl)methyl]ethanediamide](/img/structure/B2445969.png)
